Mu-Opioid Receptor Binding Affinity Comparison
The parent compound sufentanil exhibits the highest MOR binding affinity among clinically used fentanyl congeners, directly dictating the sub-pg/mL sensitivity requirements that mandate a deuterated IS. In a uniform recombinant human MOR binding assay, sufentanil yielded a Ki of 0.1380 nM, ranking in the highest affinity category (Ki < 1 nM); fentanyl fell into the intermediate category (Ki 1–100 nM), while alfentanil also fell into the intermediate category [1]. In a separate in vitro rat brain membrane [3H]-naloxone displacement study, MOR Ki values were 2.8 ± 0.2 nM (sufentanil), 8.6 ± 4.1 nM (fentanyl), and 47.4 ± 6.6 nM (alfentanil)—representing a 3.1-fold and 16.9-fold higher affinity for sufentanil over fentanyl and alfentanil, respectively [2]. This potency translates to therapeutic plasma concentrations in the 0.4–1 ng/mL range [3], well below the LLOQ achievable without a deuterated IS.
| Evidence Dimension | Mu-opioid receptor binding affinity (Ki, nM) |
|---|---|
| Target Compound Data | 0.1380 nM (recombinant human MOR) [1]; 2.8 ± 0.2 nM (rat brain membranes) [2] |
| Comparator Or Baseline | Fentanyl: Ki 1–100 nM category (recombinant human MOR) [1]; 8.6 ± 4.1 nM (rat brain membranes) [2]. Alfentanil: Ki 1–100 nM category (recombinant human MOR) [1]; 47.4 ± 6.6 nM (rat brain membranes) [2] |
| Quantified Difference | 3.1- to 16.9-fold higher MOR affinity of sufentanil vs. fentanyl and alfentanil; category-level superiority in recombinant human MOR (Ki < 1 nM vs. 1–100 nM) |
| Conditions | Recombinant human MOR expressed in cell membranes (Volpe et al.); [3H]-naloxone displacement in washed rat brain membranes (Cox et al.) |
Why This Matters
The extreme potency of sufentanil demands ultralow quantification limits (pg/mL range) that only a co-eluting, isotopolog internal standard can reliably support; structural analog IS methods fail at these concentrations.
- [1] Volpe DA, McMahon Tobin GA, Mellon RD, et al. Uniform assessment and ranking of opioid μ receptor binding constants for selected opioid drugs. Regul Toxicol Pharmacol. 2011;59(3):385-390. doi:10.1016/j.yrtph.2010.12.007 View Source
- [2] Cox EH, Langemeijer MW, Gubbens-Stibbe JM, et al. Pharmacokinetic-Pharmacodynamic Modeling of the Electroencephalogram Effect of Synthetic Opioids in the Rat: Correlation with the Interaction at the Mu-Opioid Receptor. J Pharmacol Exp Ther. 1998;284(3):1095-1103. View Source
- [3] Saari TI, Fechner J, Ihmsen H, Schüttler J, Jeleazcov C. Determination of total and unbound sufentanil in human plasma by ultrafiltration and LC–MS/MS: Application to clinical pharmacokinetic study. J Pharm Biomed Anal. 2012;66:306-313. doi:10.1016/j.jpba.2012.03.048 View Source
